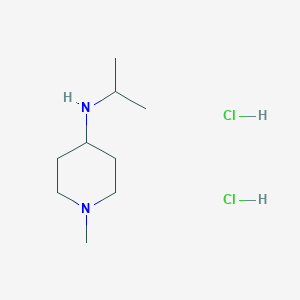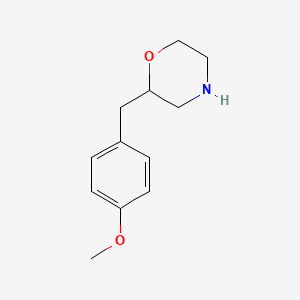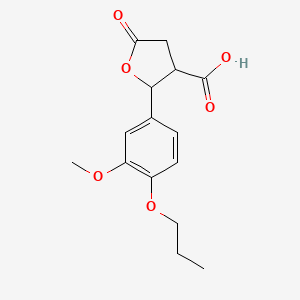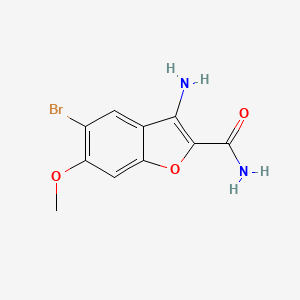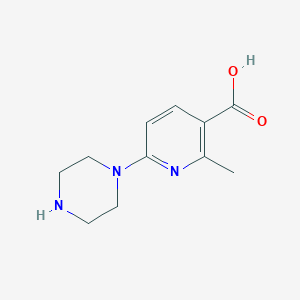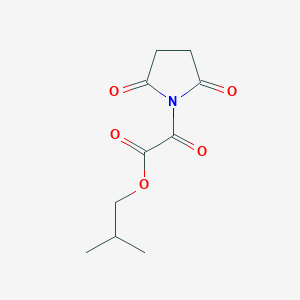
Isobutyl 2-(2,5-dioxopyrrolidin-1-YL)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidinone ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate typically involves the reaction of isobutyl acetoacetate with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Applications De Recherche Scientifique
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate involves its ability to form stable covalent bonds with nucleophilic groups in biomolecules. This reactivity is primarily due to the presence of the ester and pyrrolidinone functionalities, which can undergo nucleophilic attack by amino or hydroxyl groups. This property makes it useful in bioconjugation and drug delivery applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Used in monoclonal antibody production.
Uniqueness
Isobutyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate is unique due to its specific ester and pyrrolidinone structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable conjugates .
Propriétés
Numéro CAS |
1374651-46-3 |
|---|---|
Formule moléculaire |
C10H13NO5 |
Poids moléculaire |
227.21 g/mol |
Nom IUPAC |
2-methylpropyl 2-(2,5-dioxopyrrolidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H13NO5/c1-6(2)5-16-10(15)9(14)11-7(12)3-4-8(11)13/h6H,3-5H2,1-2H3 |
Clé InChI |
LSFOPTHMGPUVOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C(=O)N1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


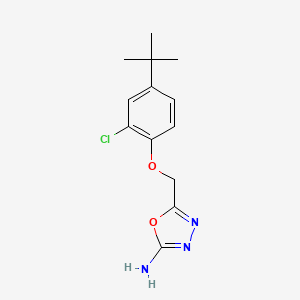
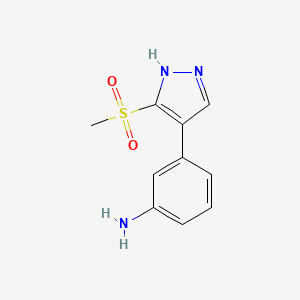
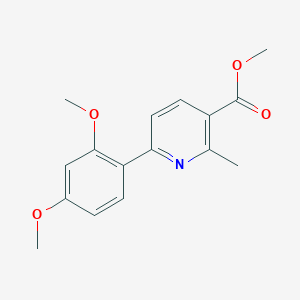
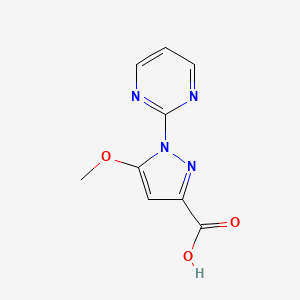
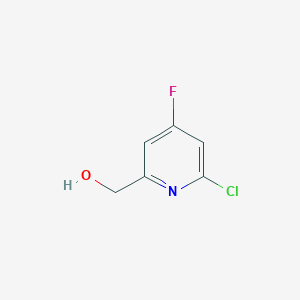
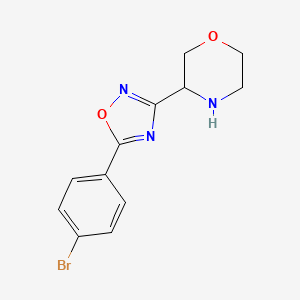
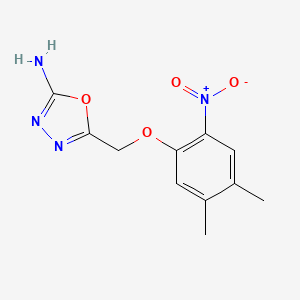
![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
